molecular formula C10H8F2O2 B2906339 (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID CAS No. 915791-23-0

(3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID

Cat. No.: B2906339
CAS No.: 915791-23-0
M. Wt: 198.169
InChI Key: MAWGCXCJDVFPEN-UHFFFAOYSA-N
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Description

(3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID is an organic compound characterized by the presence of two fluorine atoms, a phenyl group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID typically involves the use of fluorinated reagents and specific reaction conditions to introduce the difluoro and phenyl groups. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The phenyl and difluoro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in biochemical processes. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID include other fluorinated organic acids and phenyl-substituted alkenes. Examples include:

  • 2,2-Difluoro-3-phenylpropanoic acid
  • 4-Phenylbut-3-enoic acid
  • 2,2-Difluoro-4-methylbut-3-enoic acid

Uniqueness

What sets this compound apart is the combination of the difluoro and phenyl groups, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

(E)-2,2-difluoro-4-phenylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12,9(13)14)7-6-8-4-2-1-3-5-8/h1-7H,(H,13,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWGCXCJDVFPEN-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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